Hexahydro-N,N,N',N'-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine
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Overview
Description
Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine is a complex organic compound characterized by its unique structure, which includes a nine-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine can be compared with other similar compounds, such as:
Hexahydro-N,N,N’,N’-tetramethyl-1,4,7-oxadiazonine-4,7-dipropanamine: Similar structure but different substituents, leading to variations in chemical properties and applications.
Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-dipropanamine: Another closely related compound with slight differences in the alkyl groups attached to the nitrogen atoms.
The uniqueness of Hexahydro-N,N,N’,N’-tetraethyl-1,4,7-oxadiazonine-4,7-diethanamine lies in its specific structural features and the resulting chemical properties, which make it suitable for particular applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
91435-83-5 |
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Molecular Formula |
C18H40N4O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-[7-[2-(diethylamino)ethyl]-1,4,7-oxadiazonan-4-yl]-N,N-diethylethanamine |
InChI |
InChI=1S/C18H40N4O/c1-5-19(6-2)9-11-21-13-14-22(16-18-23-17-15-21)12-10-20(7-3)8-4/h5-18H2,1-4H3 |
InChI Key |
NATVFOMWUXZQFC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CCN(CCOCC1)CCN(CC)CC |
Origin of Product |
United States |
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